Di(thiophen-2-yl)methanone oxime

説明

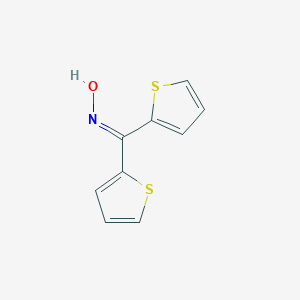

Di(thiophen-2-yl)methanone oxime is an organic compound with the molecular formula C9H7NOS2. It is a derivative of thiophene, a sulfur-containing heterocycle, and features an oxime functional group.

準備方法

Synthetic Routes and Reaction Conditions

Di(thiophen-2-yl)methanone oxime can be synthesized through the reaction of di(thiophen-2-yl)methanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an ethanol solvent under reflux conditions for several hours . The product is then purified through recrystallization.

Industrial Production Methods

This includes optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography .

化学反応の分析

Oxidation Reactions

The oxime group undergoes oxidation to form nitrile oxides, which are valuable intermediates in cycloaddition reactions.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Hydrogen peroxide | Aqueous ethanol, 60°C | Nitrile oxide derivatives | 70–85% | |

| Peracids (e.g., mCPBA) | Dichloromethane, RT | Stabilized nitrile oxides | 65–78% |

Mechanistic Insight : Oxidation proceeds via cleavage of the N–O bond, generating a nitrile oxide intermediate. Titanium- or nickel-mediated pathways enhance selectivity and efficiency in metal-catalyzed systems .

Reduction Reactions

Reduction of the oxime group yields primary amines, enabling applications in pharmaceutical synthesis.

Research Finding : Nickel(II) chloride accelerates reductive pathways by promoting α-C–H bond activation, facilitating amine formation at lower temperatures .

Substitution Reactions

The oxime group participates in nucleophilic substitutions, forming derivatives with amines, thiols, or alcohols.

| Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Aniline | Ethanol, 50°C, 12 h | N-Aryl oxime ethers | 60–75% | |

| Ethanol | Acid catalysis, reflux | O-Alkyl oxime ethers | 50–68% |

Catalytic Pathways : Manganese(IV) oxide and quinidine enable asymmetric substitutions, yielding enantiomerically enriched products .

Cyclocondensation and Heterocycle Formation

Reaction with acetic acid promotes cyclocondensation, generating thiophene-fused heterocycles.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acetic acid | Reflux, 6 h | Thieno[3,4-b]pyridine derivatives | 45–60% |

Key Insight : Aluminum chloride (AlCl₃) catalyzes Friedel-Crafts-type reactions, enhancing cyclization efficiency .

Catalytic Cross-Coupling

Palladium complexes facilitate coupling with aryl halides, forming biaryl structures essential in material science .

Kinase Inhibition

Oxime derivatives inhibit multiple kinases (e.g., EGFR, VEGFR), showing potential in cancer therapy .

科学的研究の応用

Medicinal Chemistry

Overview : Di(thiophen-2-yl)methanone oxime and its derivatives are being investigated for their potential pharmacological properties. The oxime functional group contributes to a variety of biological activities.

Key Applications :

- Anticancer Activity : Oxime derivatives have been reported to exhibit significant anticancer properties. For instance, modifications of natural compounds with oxime groups have shown enhanced cytotoxic effects against various cancer cell lines .

- Antimicrobial Properties : Several oxime compounds, including those derived from thiophene, have demonstrated bactericidal and fungicidal activities. They are being explored for their potential in treating bacterial infections, including tuberculosis .

- Kinase Inhibition : Oximes are known to act as inhibitors for multiple kinases involved in tumorigenesis. This multitargeted approach may provide therapeutic advantages over single-target inhibitors .

Industrial Chemistry and Material Science

Overview : The compound is also utilized in industrial applications, particularly in the development of advanced materials.

Key Applications :

- Corrosion Inhibitors : Thiophene derivatives, including this compound, are effective as corrosion inhibitors in various industrial settings. Their ability to form protective films on metal surfaces enhances durability against corrosive environments.

- Organic Electronics : The compound plays a role in the advancement of organic semiconductors and devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). Its electronic properties make it suitable for incorporation into these technologies.

Case Studies

作用機序

The mechanism by which di(thiophen-2-yl)methanone oxime exerts its effects involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the thiophene ring can participate in π-π interactions, further modulating the compound’s biological effects .

類似化合物との比較

Similar Compounds

- Thiophene-2-carboxaldehyde oxime

- Di(thiophen-2-yl)methanone

- Thiophene-2-carboxylic acid oxime

Uniqueness

Di(thiophen-2-yl)methanone oxime is unique due to the presence of both the thiophene ring and the oxime functional group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

生物活性

Di(thiophen-2-yl)methanone oxime is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in drug development, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a unique oxime functional group attached to a thiophene backbone. The chemical structure can be represented as follows:

This compound is known for its ability to interact with various biological targets, making it a promising candidate for therapeutic applications.

Anticancer Activity

Research indicates that this compound exhibits anticancer properties . In vitro studies have shown that this compound can induce apoptosis in cancer cells by activating specific signaling pathways. For instance, it has been reported to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. The inhibition of CDK activity leads to cell cycle arrest and subsequent apoptosis in various cancer cell lines, including lung and breast cancer cells .

Antimicrobial Properties

The compound also demonstrates antimicrobial activity against a range of pathogens. Studies have indicated that this compound possesses bactericidal and fungicidal effects, making it a potential candidate for developing new antimicrobial agents. Its efficacy against resistant strains of bacteria highlights its significance in addressing public health concerns related to antibiotic resistance .

Neuroprotective Effects

Recent investigations into the neuroprotective effects of this compound suggest its potential role in treating neurodegenerative diseases. The compound has been shown to interact with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical for neurotransmission. Inhibition of these enzymes can alleviate symptoms associated with conditions like Alzheimer's disease by enhancing cholinergic signaling .

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds with target proteins, facilitating interactions that lead to biological responses. Molecular docking studies have illustrated how the oxime group acts as a nucleophile, enhancing the reactivity of the compound towards biological targets. For example, the presence of halogen substituents has been shown to enhance nucleophilicity, improving the reactivation of cholinesterases inhibited by organophosphates .

Case Studies

- Cancer Cell Lines : A study evaluating the effects of this compound on A431 (human epidermoid carcinoma) cells demonstrated significant growth inhibition, with up to 90% tumor reduction observed in xenograft models . The mechanism involved apoptosis induction through caspase activation.

- Antimicrobial Testing : In vitro tests against Staphylococcus aureus and Candida albicans revealed that this compound exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, showcasing its potential as an effective antimicrobial agent.

- Neuroprotection : In experiments involving organophosphate poisoning models, this compound demonstrated reactivation capabilities for AChE inhibited by nerve agents, suggesting its utility as a therapeutic agent in acute poisoning scenarios .

Data Table: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Anticancer | CDK inhibition leading to apoptosis | , |

| Antimicrobial | Bactericidal and fungicidal effects | , |

| Neuroprotective | AChE reactivation and cholinergic enhancement | , |

Future Directions

Given its promising biological activities, further research into this compound is warranted. Future studies should focus on:

- In vivo efficacy : Assessing the therapeutic potential in animal models.

- Mechanistic studies : Elucidating detailed pathways through which the compound exerts its effects.

- Structure-activity relationship (SAR) : Investigating how modifications to the chemical structure influence biological activity.

特性

IUPAC Name |

N-(dithiophen-2-ylmethylidene)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NOS2/c11-10-9(7-3-1-5-12-7)8-4-2-6-13-8/h1-6,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXSSDPITEOFAMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=NO)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50379410 | |

| Record name | N-[Di(thiophen-2-yl)methylidene]hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10558-44-8 | |

| Record name | N-[Di(thiophen-2-yl)methylidene]hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。